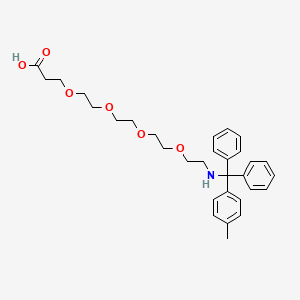

4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-methylphenyl)-17,17-diphenyl-

Description

The compound 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-methylphenyl)-17,17-diphenyl- features a polyether backbone with four ethylene oxide (EO) units, a secondary amine group at position 16, and a carboxylic acid terminus. The 17-position is substituted with three aromatic groups: two phenyl rings and a 4-methylphenyl moiety. This unique structure confers a balance of hydrophilicity (from the tetraoxa chain) and lipophilicity (from the aryl groups), making it suitable for applications in drug delivery, bioconjugation, and targeted therapies .

Properties

IUPAC Name |

3-[2-[2-[2-[2-[[(4-methylphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39NO6/c1-26-12-14-29(15-13-26)31(27-8-4-2-5-9-27,28-10-6-3-7-11-28)32-17-19-36-21-23-38-25-24-37-22-20-35-18-16-30(33)34/h2-15,32H,16-25H2,1H3,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHYLFGIBPGHSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135060 | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-methylphenyl)-17,17-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310680-33-1 | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-methylphenyl)-17,17-diphenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-methylphenyl)-17,17-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-methylphenyl)-17,17-diphenyl- is a compound with significant potential in pharmaceutical applications. Its unique structural properties contribute to its biological activity, making it a subject of interest in drug development and medicinal chemistry.

- Molecular Formula : C31H39NO6

- Molecular Weight : 517.66 g/mol

- CAS Number : 1310680-33-1

- Physical State : Solid

- Solubility : Slightly soluble in DMSO and methanol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Its structure allows for interactions with proteins and enzymes involved in various metabolic pathways. The presence of the tetraoxa and aza groups enhances its solubility and bioavailability.

Antitumor Activity

Recent studies have indicated that 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid exhibits cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant potency against these cell lines.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest its potential use as an antimicrobial agent.

Study 1: Antitumor Efficacy

In a controlled in vitro study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of the compound on MCF-7 cells. The study revealed that treatment with the compound led to significant apoptosis as evidenced by increased caspase-3 activity.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections.

Comparison with Similar Compounds

Structural and Functional Group Differences

Base Compound: 4,7,10,13-Tetraoxa-16-azaheptadecanoic Acid (CAS 1283658-71-8)

- Structure : Lacks aromatic substituents at the 17-position.

- Properties : Higher hydrophilicity due to the absence of aryl groups. Lower molecular weight (MW: ~450–500 g/mol) compared to the diphenyl derivative.

- Applications : Primarily used as a PEG-azha linker for conjugation without targeting specificity .

Perfluorophenyl 19-(2,5-Dioxo-2H-pyrrol-1-yl)-17-oxo-4,7,10,13-Tetraoxa-16-azanonadecan-1-oate

- Structure: Extended chain (nonadecanoic acid vs. heptadecanoic) with a maleimide group and perfluorophenyl ester.

- Properties : Maleimide enables thiol-selective bioconjugation; perfluorophenyl ester enhances reactivity. Higher MW (~700–750 g/mol) due to additional functional groups.

- Applications : Used in PROTACs (proteolysis-targeting chimeras) for covalent protein binding .

4,7,10,13-Tetraoxa-16-azaheneicosanoic Acid, 21-Biotin-17-oxo (CAS 1263044-75-2)

- Structure: Longer chain (heneicosanoic acid) with biotin at position 21 and a ketone at position 15.

- Properties : Biotin enables streptavidin-binding for affinity purification. The 17-oxo group reduces steric hindrance compared to diphenyl substitutions.

- Applications: Targeted delivery in diagnostics and pull-down assays .

Cyclic Analogs: 1,4,7,10-Tetraoxa-13-azacyclopentadecane Derivatives

- Structure : Cyclic polyether-azha framework (e.g., 13-(2-methoxy-4-nitrophenyl) substitution).

- Properties : Reduced conformational flexibility compared to linear chains; cyclic structure enhances metabolic stability.

- Applications : Photolabile protecting groups or chelators in imaging .

Key Observations:

- Lipophilicity : The diphenyl derivative’s LogP (~3.2) exceeds that of unsubstituted or biotinylated analogs, enhancing membrane permeability but reducing aqueous solubility.

- Stability : The tetraoxa chain improves resistance to enzymatic degradation, similar to PEGylated compounds.

- Reactivity : The secondary amine (aza group) allows pH-dependent protonation (pKa ~8–9), facilitating controlled drug release .

Q & A

Q. What in vitro assays evaluate the compound’s cytotoxicity or unintended immune responses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.